![molecular formula C20H15FN4OS B2916325 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 838101-13-6](/img/structure/B2916325.png)
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a pyridine ring via a sulfanyl group, and an acetamide group attached to a fluorophenyl group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .科学的研究の応用
Intramolecular Cyclization and Synthesis Applications
The compound's structure is relevant to the field of chemical synthesis, particularly in the context of intramolecular cyclization reactions. For instance, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones, such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione, leads to the formation of compounds that undergo base-induced conversion into pyridin-2(1H)-ones. These compounds contain a divalent sulfur atom bonded to a heterocyclic ring, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Savchenko et al., 2020).
Structure-Activity Relationships in Drug Design
The structural components of the compound are instrumental in exploring structure-activity relationships, particularly in the development of dual inhibitors for therapeutic targets like PI3K/mTOR. Modifications to the heterocyclic components of similar molecules have been investigated to improve metabolic stability, illustrating the compound's role in the design of more stable and efficacious therapeutic agents (Stec et al., 2011).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, derivatives of benzimidazole and pyridinyl sulfanyl groups have been employed in the synthesis of high-refractive-index polyimides. These materials demonstrate significant potential in creating transparent polymeric materials with excellent thermomechanical stability, suitable for advanced optical applications (Tapaswi et al., 2015).
Antimicrobial and Antitumor Activity
Research has also delved into the antimicrobial and antitumor potentials of compounds bearing the benzimidazole moiety, akin to the structure . N-substituted phenyl acetamide benzimidazole derivatives have demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the compound's relevance in the development of new antibacterial agents (Chaudhari et al., 2020).
Sensing and Detection Applications
The benzimidazole and pyridinyl components are integral to the design of fluorescent probes for sensing applications. These probes can exhibit high selectivity and sensitivity toward specific targets, demonstrating the compound's utility in developing new diagnostic tools and sensors (Liu et al., 2017).
特性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGJISJIVGGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)

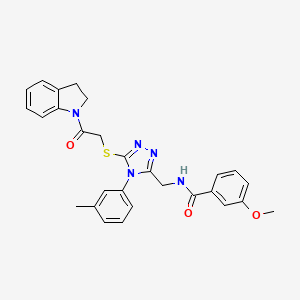
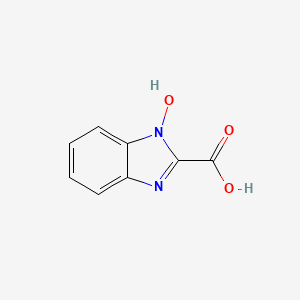
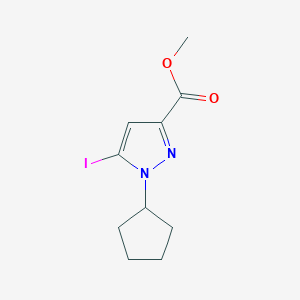
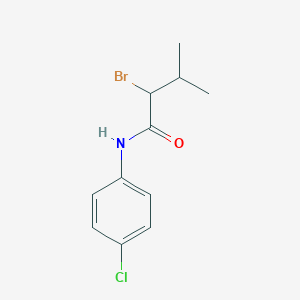

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)

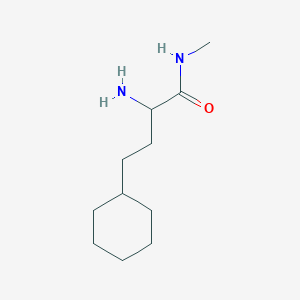
![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)
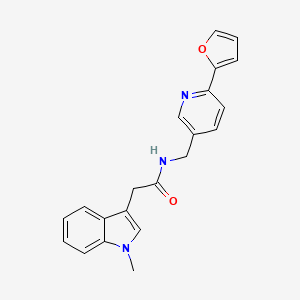
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)